molecular formula C8H5ClFNO4 B14898425 2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid

2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid

Cat. No.: B14898425
M. Wt: 233.58 g/mol
InChI Key: ILBXAUBSHNJKJH-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a pyridine derivative, followed by carboxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Properties

Molecular Formula

C8H5ClFNO4

Molecular Weight

233.58 g/mol

IUPAC Name

2-chloro-5-fluoro-6-methylpyridine-3,4-dicarboxylic acid

InChI

InChI=1S/C8H5ClFNO4/c1-2-5(10)3(7(12)13)4(8(14)15)6(9)11-2/h1H3,(H,12,13)(H,14,15)

InChI Key

ILBXAUBSHNJKJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)C(=O)O)C(=O)O)F

Origin of Product

United States

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